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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583

In the relentless pursuit of smaller, faster, and more power-efficient complementary metal-
oxide-semiconductor (CMOS) devices, the choice of contact material plays a pivotal role. An
ideal contact material should exhibit low resistivity, form a low-resistance interface with silicon,
and maintain its integrity throughout the high-temperature fabrication processes. This guide
provides a detailed comparison of two prominent candidates: the well-established titanium
silicide (TiSiz) and the emerging rare-earth silicide, erbium silicide (ErSix). This analysis is
intended for researchers, scientists, and professionals in drug development who utilize
advanced semiconductor devices in their work.

Performance Comparison at a Glance

A summary of the key electrical and physical properties of erbium silicide and titanium silicide
is presented below. It is important to note that these values are compiled from various
experimental studies and may vary depending on the specific fabrication conditions.
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Property Erbium Silicide (ErSix) Titanium Silicide (TiSiz2)

C49 phase: 60-70 pQ-cmC54

Resistivity ~34 pQ-cm
phase: 13-20 pQ-cm[1]
o N/A (data not available in Can approach 1 x 10-° Q-cm2
Contact Resistivity ) ) ) o
direct comparison) with optimization[2]
Schottky Barrier Height (SBH)
_ 0.28-0.4eV ~0.6 eV
on n-type Si
Schottky Barrier Height (SBH)
_ ~0.7 eV ~0.51 eV[3]
on p-type Si
Initial reaction: ~300-
) C49 phase: ~450-650°C[1]C54
Formation Temperature 450°CStable phase: ~500-
phase: >650°CJ[1]
600°C
N C54 phase stable up to
Thermal Stability Stable up to 1000°C
~900°C[4]
In-Depth Analysis

Electrical Characteristics

Titanium disilicide, particularly its stable C54 phase, offers a lower bulk resistivity compared to
erbium silicide.[1] This is a significant advantage for reducing parasitic resistance in
interconnects. Furthermore, with advanced processing techniques such as pre-contact
amorphization implantation, the contact resistivity of TiSi2 can be driven to extremely low
values, approaching 1x10~°2 Q-cm?, which is critical for high-performance scaled devices.[2]

Erbium silicide's primary advantage lies in its significantly lower Schottky barrier height on n-
type silicon (0.28 - 0.4 eV). This property is highly desirable for reducing the contact resistance
to n-type source/drain regions, a major challenge in advanced CMOS nodes. The lower SBH
allows for more efficient electron injection from the silicide into the silicon. Conversely, TiSiz
exhibits a higher SBH on n-type silicon, which can lead to higher contact resistance.[5] On p-
type silicon, TiSi2 has a more favorable (lower) Schottky barrier height.[3]

Formation and Thermal Stability
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The formation of the desired low-resistivity C54 phase of TiSiz is a two-step process, requiring
a transformation from the higher-resistivity C49 phase at temperatures above 650°C.[1] This
phase transformation can be challenging to achieve uniformly, especially in narrow contact
lines, a phenomenon known as the "fine-line effect".[6]

Erbium silicide, on the other hand, forms its stable phase at a relatively lower temperature
range of 500-600°C.[7] This lower thermal budget can be advantageous in preventing
unwanted diffusion of dopants and preserving the integrity of ultra-shallow junctions. Moreover,
ErSix demonstrates excellent thermal stability, remaining stable up to 1000°C, which is
beneficial for enduring subsequent high-temperature processing steps.[7] The C54 phase of
TiSiz is generally stable up to around 900°C, beyond which it can agglomerate, leading to an
increase in resistance.[4]

A significant challenge with erbium silicide is its high reactivity with oxygen.[7] This
necessitates careful process control, often requiring a capping layer (e.g., Titanium Nitride) to
prevent oxidation during formation.[7] Defect formation, such as pinholes, can also be a
concern with ErSix.

Experimental Protocols
Erbium Silicide (ErSix) Contact Fabrication

A typical experimental process for fabricating ErSix contacts involves the following steps:

e Substrate Preparation: Silicon wafers (n-type or p-type) are subjected to a standard cleaning
procedure to remove organic and metallic contaminants, followed by a dip in dilute
hydrofluoric acid (HF) to remove the native oxide layer.

o Metal Deposition: A thin film of erbium is deposited onto the cleaned silicon surface using
physical vapor deposition (PVD) techniques such as sputtering or electron-beam
evaporation. A capping layer, often titanium (Ti) or titanium nitride (TiN), is typically deposited
in-situ on top of the erbium layer to prevent oxidation during subsequent annealing.

 Silicidation Anneal: The wafer is then subjected to a rapid thermal annealing (RTA) process
in a nitrogen (N2) or forming gas (a mixture of nitrogen and hydrogen) ambient. The
annealing temperature is typically in the range of 450°C to 600°C to form the erbium
silicide.
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» Selective Etching: After the silicidation anneal, any unreacted metal and the capping layer
are selectively removed using a wet chemical etchant that does not attack the newly formed
erbium silicide or the underlying silicon dioxide.

o Characterization: The resulting erbium silicide contacts are then characterized using
various techniques, including four-point probe measurements for sheet resistance, X-ray
diffraction (XRD) for phase identification, transmission electron microscopy (TEM) for
microstructural analysis, and current-voltage (I-V) and capacitance-voltage (C-V)
measurements to determine the Schottky barrier height and contact resistivity.

Titanium Silicide (TiSiz2) Salicide Process

The self-aligned silicide (salicide) process is a standard technique for forming TiSiz contacts in
CMOS manufacturing:[8][9]

» Device Fabrication: The process begins after the formation of the polysilicon gate and the
source/drain regions of the transistor, including the formation of oxide or nitride spacers on
the gate sidewalls.

e Pre-cleaning: The silicon surfaces in the source, drain, and gate areas are cleaned using a
dilute HF solution to remove the native oxide.

 Titanium Deposition: A thin layer of titanium is deposited over the entire wafer surface using
PVD.

o First Anneal (RTAL): A low-temperature RTA is performed, typically between 600°C and
700°C, in a nitrogen ambient. This causes the titanium to react with the exposed silicon
areas (source, drain, and gate) to form the high-resistivity C49-TiSi> phase. The titanium on
the oxide and nitride surfaces reacts with nitrogen to form a titanium nitride (TiN) layer.

» Selective Etch: The unreacted titanium and the TiN layer are selectively removed using a wet
etchant, typically a mixture of sulfuric acid and hydrogen peroxide (SPM) or an ammonia-
peroxide mixture (APM). This leaves the C49-TiSiz only in the desired contact regions.

o Second Anneal (RTA2): A higher-temperature RTA is performed, typically above 700°C, to
transform the high-resistivity C49-TiSiz into the low-resistivity C54-TiSi2 phase.[6]
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e Characterization: Similar to erbium silicide, the TiSi2 contacts are characterized for their
electrical and physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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